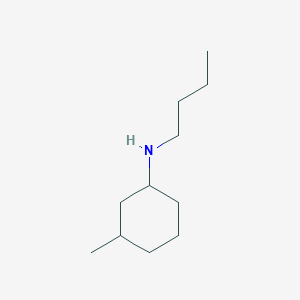

N-butyl-3-methylcyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-butyl-3-methylcyclohexan-1-amine is a chemical compound with the CAS Number: 55794-85-9 . It has a molecular weight of 169.31 . The IUPAC name for this compound is N-butyl-3-methylcyclohexanamine .

Chemical Reactions Analysis

Amines, such as this compound, can engage in various chemical reactions. They can react with alkyl halides directly to give N-alkylated products . They also exhibit reactions typical of other simple alkyl amines, i.e., alkylation, acylation, condensation with carbonyls .Scientific Research Applications

Amination of Methylcyclohexane

N-butyl-3-methylcyclohexan-1-amine can be synthesized through the amination of methylcyclohexane, utilizing trichloramine and aluminum chloride. This process, studied by Kovavic and Chaudhary (1967), yields up to 82% based on trichloramine, providing a useful method for the synthesis of t-carbinamines from t-alkanes. The reaction variables such as solvent, temperature, catalyst, and reagent concentration were explored, indicating a practical system that includes C7H14-AlCl3-NCl3 in methylene chloride at 0 ± 5°. The investigation also revealed the presence of 1-chloro-1-methylcyclohexane alongside oligomers and polymer as part of the neutral fraction, suggesting a reaction mechanism via hydride abstraction followed by the interaction of the methylcyclohexyl cation with nitrogen-containing nucleophiles (Kovavic & Chaudhary, 1967).

Enzyme Cascade Reaction for Synthesis

An innovative enzyme cascade reaction combining an enoate reductase (ERED) and an amine transaminase (ATA-VibFlu) was developed by Skalden et al. (2016) to access optically pure (1R,3R)-1-amino-3-methylcyclohexane. The process involved investigating different variants of EREDs and ATAs to identify suitable mutant enzymes, resulting in high optical purity (97% de) of the desired product. This method showcases the potential of biocatalysis in achieving high selectivity and purity in the synthesis of complex amines (Skalden, Peters, Ratz, & Bornscheuer, 2016).

N-Demethylation of Butynamine

Research on butynamine, a hypotensive amine, revealed its N-demethylation by rat liver microsomal enzymes, producing des-N-methyl butynamine with short-duration hypotensive activity. This study by McMahon and Easton (1962) emphasizes the metabolic pathways of aliphatic amines in vivo, suggesting that N-demethylation is a significant metabolic route in both rats and humans. The findings provide insights into the metabolism of structurally related amines, including this compound, and their potential biological activities (McMahon & Easton, 1962).

Safety and Hazards

N-butyl-3-methylcyclohexan-1-amine is classified as a dangerous substance. It has hazard statements H227, H314, H335 . This means it is a flammable liquid, it causes severe skin burns and eye damage, and it may cause respiratory irritation . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

N-butyl-3-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h10-12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJUEEKIJVBZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCC(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2613860.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)

![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)

![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)

![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)

![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)

![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)